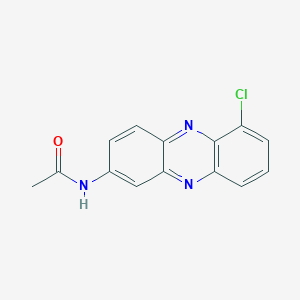

7-Acetamido-1-chlorophenazine

Description

Overview of Phenazine (B1670421) Core Structure and Derivatives in Chemical Sciences

The fundamental structure of phenazine consists of a pyrazine (B50134) ring fused with two benzene (B151609) rings. bohrium.com This planar, tricyclic system is the scaffold for a vast number of derivatives, with over 180 naturally occurring and more than 6,000 synthetic variations documented. bohrium.comnih.govacs.org These derivatives arise from the addition of various functional groups to the core structure, which significantly influences their chemical and physical properties. nih.govacs.org

Phenazine and its derivatives are produced by a wide range of microorganisms, including bacteria and archaea, found in both terrestrial and marine environments. bohrium.comnih.gov They are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiparasitic properties. bohrium.commdpi.comresearchgate.net The diverse functionalities of these compounds have made the phenazine framework a compelling target for synthetic chemists. researchgate.net

Academic Significance of Halogenated and Acetamido-Substituted Phenazine Systems

The introduction of halogen atoms and acetamido groups to the phenazine core has been a key area of research due to the resulting impact on biological activity.

Halogenated Phenazines: The addition of halogens, such as chlorine, can enhance the biological efficacy of phenazine compounds. For instance, halogenated phenazine derivatives have demonstrated potent activity against multidrug-resistant bacterial pathogens and are effective in eradicating bacterial biofilms. nih.govnih.gov Research has shown that the position of halogen substitution can significantly influence the compound's antibacterial and biofilm-eradicating capabilities. mdpi.com Synthetic routes have been developed to create a variety of halogenated phenazines to explore these structure-activity relationships. nih.govnih.govnih.gov

Acetamido-Substituted Phenazines: The acetamido group is another important functional group in the study of phenazine derivatives. While specific research on acetamido-phenazines is less abundant in the provided search results, the synthesis of related structures, such as 2-acetamido-6-chlorophenazine, has been documented. uct.ac.za The presence of amino and amido groups in other heterocyclic compounds is known to contribute to their biological activities, suggesting that the acetamido group in phenazines could play a crucial role in their pharmacological profiles.

Current Research Landscape and Knowledge Gaps Pertaining to 7-Acetamido-1-chlorophenazine

Specific research on 7-Acetamido-1-chlorophenazine is limited in publicly available literature, indicating it may be a novel or less-studied compound. However, existing research on related compounds provides a foundation for understanding its potential properties. The synthesis of 2-acetamido-6-chlorophenazine has been described, involving the cyclization of a substituted diphenylamine (B1679370). uct.ac.za This suggests that similar synthetic strategies could be applicable for 7-Acetamido-1-chlorophenazine.

The primary knowledge gap is the lack of direct studies on the synthesis, characterization, and biological evaluation of 7-Acetamido-1-chlorophenazine. Future research would need to focus on developing a reliable synthetic pathway for this specific isomer and subsequently investigating its chemical and biological properties. This would help to determine if the unique combination of chloro and acetamido groups at the 1 and 7 positions, respectively, confers any advantageous properties compared to other substituted phenazines.

Structure

3D Structure

Properties

CAS No. |

23677-12-5 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

N-(6-chlorophenazin-2-yl)acetamide |

InChI |

InChI=1S/C14H10ClN3O/c1-8(19)16-9-5-6-11-13(7-9)17-12-4-2-3-10(15)14(12)18-11/h2-7H,1H3,(H,16,19) |

InChI Key |

CTRGFAYIWIAIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC3=C(C(=CC=C3)Cl)N=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Acetamido 1 Chlorophenazine

Strategic Precursor Design and Chemical Transformations for Phenazine (B1670421) Annulation

The construction of the phenazine core, known as annulation, is foundationally achieved through the condensation of ortho-diaminoarenes with ortho-quinones or their equivalents. The specific substitution pattern of 7-Acetamido-1-chlorophenazine necessitates the careful synthesis of appropriately functionalized precursors to ensure the desired arrangement of substituents on the final heterocyclic framework.

The most common and established strategy for creating the phenazine tricycle involves the cyclocondensation of a substituted ortho-phenylenediamine with an ortho-quinone. nih.gov To achieve the target 7-acetamido substitution, a plausible precursor is 4-acetamido-1,2-phenylenediamine. This intermediate is typically prepared by the reduction of a corresponding dinitroaniline or nitroaniline precursor. For example, the synthesis can begin with the nitration of an acetanilide (B955), followed by a second nitration and subsequent selective reduction of the nitro groups to amines.

Similarly, the quinone precursor must be designed to introduce the chlorine atom at the C-1 position. A common approach for synthesizing substituted quinones involves the oxidation of catechols or other dihydroxybenzene derivatives. guidechem.com However, direct synthesis of the required chlorinated quinone can be challenging. An alternative is to use a precursor that generates the quinone in situ or a synthetic equivalent that facilitates the desired cyclization.

| Precursor Type | Example Compound | Typical Synthetic Route |

| Phenylenediamine | 4-Acetamido-1,2-phenylenediamine | Nitration of acetanilide followed by reduction. |

| Quinone | 3-Chloro-1,2-benzoquinone | Oxidation of 3-chlorocatechol. |

The condensation reaction itself is often carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by mild acid. researchgate.net The reaction proceeds via the formation of a diimine intermediate which then undergoes oxidative cyclization to yield the aromatic phenazine ring system.

Achieving regioselective halogenation, particularly at the C-1 position of a phenazine, is a significant synthetic challenge. The phenazine nucleus has a general reluctance to undergo electrophilic substitution, and direct chlorination often results in a mixture of products with low yields of the desired isomer. sci-hub.ru Therefore, strategies that introduce the halogen atom in a controlled manner are preferred.

One effective strategy is to incorporate the halogen into one of the precursors prior to the cyclization reaction, as described in the previous section. Another advanced approach involves enzymatic halogenation. For instance, vanadium-dependent haloperoxidases have been identified that can perform site-selective halogenation on phenazine-derived substrates. nih.gov While primarily explored in biosynthetic contexts, these enzymatic methods highlight the potential for biocatalysis in achieving high regioselectivity that is difficult to obtain through traditional chemical means. nih.gov

Recent developments in chemical synthesis have also provided novel solutions. Peripheral halogenation, including chlorination and bromination, has been shown to be an effective strategy for modifying the electronic properties and molecular packing of phenazine-based molecules for applications in organic electronics. rsc.org These methods often rely on directed ortho-metalation or the use of specific halogenating agents under carefully controlled conditions to favor substitution at a particular position.

| Halogenation Strategy | Description | Key Features |

| Precursor-based | The chlorine atom is part of the quinone or diamine precursor before cyclization. | High regioselectivity; avoids direct halogenation of the less reactive phenazine core. |

| Enzymatic | Use of enzymes like vanadium-dependent chloroperoxidases. nih.gov | Exceptional site-selectivity; operates under mild, aqueous conditions. nih.gov |

| Directed Metalation | A directing group on the phenazine ring guides a metalating agent (e.g., lithium) to an adjacent position, which is then quenched with a chlorine source. | Enables functionalization of otherwise unreactive positions; requires a suitable directing group. |

The introduction of the acetamido group (-NHCOCH₃) is a crucial step for finalizing the synthesis of 7-Acetamido-1-chlorophenazine. This transformation is typically achieved via the acylation of a 7-amino-1-chlorophenazine intermediate. The amidation reaction is a well-established and versatile chemical transformation. masterorganicchemistry.com

The most common method involves treating the aminophenazine precursor with an acylating agent such as acetyl chloride or acetic anhydride. masterorganicchemistry.com The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. masterorganicchemistry.com

| Acylating Agent | Base/Conditions | Byproduct |

| Acetyl Chloride | Pyridine or Triethylamine | HCl (neutralized by base) |

| Acetic Anhydride | Pyridine or catalytic acid/base | Acetic Acid |

| Acetic Acid + Coupling Agent (e.g., CDI) | Neutral conditions | Imidazole, CO₂ |

Contemporary Coupling and Cyclization Protocols in Phenazine Synthesis

Modern organic synthesis has introduced powerful new reactions that enable the construction of complex heterocyclic systems with greater efficiency and control. For phenazine synthesis, palladium-catalyzed coupling reactions and electrochemical methods represent the cutting edge of synthetic design.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance. wikipedia.org

In the context of phenazine synthesis, the Buchwald-Hartwig reaction offers a powerful method for constructing unsymmetrically substituted precursors. For instance, it can be used to couple a substituted aniline (B41778) with a substituted ortho-bromo nitroarene. The resulting diarylamine can then be reduced and cyclized to form the phenazine core. A more advanced application involves a double Buchwald-Hartwig cyclization of substituted bromoanilines, which can regioselectively form disubstituted phenazines in good yields. nih.gov This "ligation" strategy is particularly valuable for synthesizing phenazines with substitution patterns that are inaccessible through classical condensation methods. nih.gov

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. nih.gov

| Ligand Type | Example | Application in Phenazine Synthesis |

| Biarylphosphines | BINAP | Dimerization of substituted bromoanilines to form symmetrical or unsymmetrical phenazines. nih.gov |

| Sterically Hindered Alkylphosphines | Tri-tert-butylphosphine | Early examples of palladium-catalyzed phenazine construction. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr | Used in robust catalyst systems for C-N coupling of challenging substrates. rug.nl |

Electrochemical methods offer a green and highly efficient alternative to traditional chemical reagents for oxidation and reduction. A novel and highly effective method for the synthesis of 1-chlorophenazines has been developed utilizing an electroreductive step. sci-hub.ru This methodology provides a versatile route to functionalized 1-chlorophenazines in high yields, overcoming the significant limitations of previous methods. sci-hub.ru

The key step in this synthesis is the near-quantitative electrochemical reduction of 3,3,6,6-tetrachloro-1,2-cyclohexanedione to produce 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one. sci-hub.ru This trichloro-enone serves as a stable and effective precursor that, when reacted with aromatic 1,2-diamines (such as 4-acetamido-1,2-phenylenediamine), undergoes condensation. The final step is an aromatization facilitated by a base, such as 2,6-lutidine, to yield the target 1-chlorophenazine (B12211828) derivative. sci-hub.ru This electroreductive approach is notable for its high efficiency and compatibility with various functional groups on the diamine precursor. sci-hub.ru

| Step | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Electrochemical Reduction | 3,3,6,6-tetrachloro-1,2-cyclohexanedione, controlled potential electrolysis | 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one | ~ quantitative sci-hub.ru |

| 2. Condensation/Aromatization | Aromatic 1,2-diamine, 2,6-lutidine | 1-Chlorophenazine derivative | High sci-hub.ru |

Oxidative Cyclization Reactions Leading to Phenazine Ring Closure

The formation of the core phenazine ring system is a critical step in the synthesis of 7-Acetamido-1-chlorophenazine. Oxidative cyclization represents a prominent and versatile strategy to achieve this tricyclic aromatic structure. nih.gov This class of reactions typically involves the formation of new carbon-nitrogen bonds to close the central ring, driven by an oxidizing agent. Common synthetic approaches for phenazines that employ this strategy include the condensation of 1,2-diaminobenzenes with various two-carbon units or the cyclization of diphenylamine (B1679370) precursors. nih.govguidechem.com

A key method is the oxidative annulation of substituted anilines with o-phenylenediamines. thieme-connect.com In the context of synthesizing 7-Acetamido-1-chlorophenazine, this would theoretically involve the reaction between a suitably substituted o-phenylenediamine (B120857) and a substituted aniline. The process initiates with the coupling of the two aromatic precursors, followed by an intramolecular cyclization and subsequent oxidation to yield the stable, aromatic phenazine ring. The reaction is often facilitated by a catalyst and an oxidant, which can range from metal catalysts to air (O2). thieme-connect.com For instance, research has demonstrated the use of cobalt nanoparticles supported on nitrogen-doped carbon to promote the oxidative annulation of anilines with o-phenylenediamines, offering a pathway to functionalized phenazines. thieme-connect.com

Optimization of Reaction Conditions and Yields for 7-Acetamido-1-chlorophenazine Production

Achieving a high yield of 7-Acetamido-1-chlorophenazine requires meticulous optimization of various reaction parameters. The efficiency of the synthesis is highly dependent on factors such as the choice of catalyst, solvent, temperature, reaction time, and the nature of the oxidizing agent. While specific optimization data for 7-Acetamido-1-chlorophenazine is not extensively published, the principles can be illustrated by examining typical optimization studies for analogous substituted phenazine syntheses.

Key parameters that are commonly optimized include:

Catalyst: The type and loading of the catalyst can dramatically influence reaction rates and yields. Catalysts used in phenazine synthesis range from traditional metal salts to advanced nanoparticle-based systems. thieme-connect.com

Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. Solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and 1,2-dichloroethane (B1671644) (DCE) have been used in phenazine synthesis. nih.govguidechem.com

Temperature: Reaction temperature is a critical factor, with higher temperatures often accelerating the reaction but also potentially leading to the formation of undesired by-products.

Oxidant: The choice of oxidant, which could be atmospheric oxygen, hydrogen peroxide, or other chemical oxidants, is fundamental to the final aromatization step.

The following interactive table illustrates a hypothetical optimization study for a generic phenazine synthesis, demonstrating how systematic variation of conditions can lead to improved product yields.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | FeCl₃ (10 mol%) | Ethanol | 80 | 12 | 45 |

| 2 | Cu(OAc)₂ (10 mol%) | Ethanol | 80 | 12 | 62 |

| 3 | Co-N/C (5 mol%) | Ethanol | 80 | 12 | 75 |

| 4 | Co-N/C (5 mol%) | DMSO | 100 | 8 | 88 |

| 5 | Co-N/C (5 mol%) | DMSO | 120 | 8 | 85 (decomposition noted) |

| 6 | Co-N/C (5 mol%) | DMSO | 100 | 8 | 88 |

This table is for illustrative purposes to demonstrate a typical reaction optimization process.

Emerging Green Chemistry Approaches and Sustainable Synthetic Routes for Phenazine Derivatives

Traditional methods for synthesizing phenazine derivatives often rely on harsh conditions, toxic organic solvents, and hazardous reagents, which pose environmental concerns. researchgate.netcolab.ws Consequently, there is a significant shift towards developing green and sustainable synthetic routes that align with the principles of green chemistry. researchgate.net These emerging approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key green chemistry strategies being explored for phenazine synthesis include:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water, glycerol (B35011), or ionic liquids. researchgate.net Reactions in aqueous media are particularly attractive for reducing environmental impact. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solventless conditions or without a catalyst, often facilitated by mechanosynthesis (ball-milling) or thermal induction, reduces waste streams significantly. researchgate.netcolab.ws

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times from hours to minutes, increase yields, and enhance energy efficiency compared to conventional heating. researchgate.net

Biocatalysis: Employing enzymes, such as laccases, offers a highly efficient and environmentally friendly option for constructing phenazine frameworks. acs.org These enzymatic reactions can proceed under mild conditions with high selectivity.

Photocatalysis: Visible-light-mediated synthesis using photoredox catalysts like eosin (B541160) Y in water provides a clean and mild technology for producing substituted phenazines at room temperature. researchgate.net

The following table summarizes some of these emerging green methodologies.

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, higher energy efficiency. | researchgate.netcolab.ws |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing reaction rates. | Mild conditions, shorter reaction times, suitable for aqueous media. | researchgate.net |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst (e.g., eosin Y) to drive the reaction. | Operates at room temperature, uses green solvents like water, high energy efficiency. | researchgate.net |

| Enzymatic Synthesis | Uses enzymes (e.g., laccase) to catalyze the formation of the phenazine ring. | High selectivity, mild reaction conditions, biodegradable catalyst. | acs.org |

| Glycerol-Promoted Synthesis | Uses glycerol as a renewable and biodegradable solvent and promoter. | Eliminates the need for a catalyst, eco-friendly solvent. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 7 Acetamido 1 Chlorophenazine

Electrophilic Aromatic Substitution Patterns on the Phenazine (B1670421) Ring System

Electrophilic Aromatic Substitution (EAS) on the phenazine ring system is generally less facile than on benzene (B151609), due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the existing substituents on 7-Acetamido-1-chlorophenazine modulate this reactivity and direct the position of incoming electrophiles.

The directing effects of the substituents are as follows:

Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions (positions 6 and 8). This resonance effect is strong enough to overcome its inductive withdrawal, thereby activating these positions for electrophilic attack.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) when the attack occurs at these positions. The chloro group at position 1 would therefore direct incoming electrophiles to positions 2 and 4.

Phenazine Nitrogens: The ring nitrogens strongly deactivate the adjacent alpha-positions (positions 2, 4, 6, and 9) to electrophilic attack.

Considering these combined effects, the most likely positions for electrophilic substitution on 7-Acetamido-1-chlorophenazine are positions 6 and 8. The powerful ortho-, para-directing and activating effect of the acetamido group at position 7 is the dominant factor. Attack at position 6 is ortho to the acetamido group, while attack at position 8 is para. Steric hindrance may influence the ratio of ortho to para substitution. Positions 2 and 4, while directed by the chloro group, are adjacent to the deactivating ring nitrogens, making them less favorable sites for substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 7-Acetamido-1-chloro-8-nitrophenazine | The acetamido group is a strong ortho-, para-director, activating position 8. |

| Br₂/FeBr₃ (Bromination) | 7-Acetamido-8-bromo-1-chlorophenazine | Strong directing effect of the acetamido group favors substitution at the para position. |

Nucleophilic Substitution Reactions Involving the Chloro Moiety in 7-Acetamido-1-chlorophenazine

The chloro group at the 1-position of the phenazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of the electron-withdrawing heterocyclic nitrogen atoms in the phenazine nucleus significantly activates the ring for such reactions. These nitrogen atoms help to stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism.

The reaction proceeds via a two-step mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of this reaction is enhanced by the presence of the electron-deficient phenazine system. A wide variety of nucleophiles can be employed to displace the chloro group, allowing for the introduction of diverse functionalities at the 1-position.

Representative Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product at Position 1 | Reaction Type |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Piperidine) | -NHR (e.g., Piperidin-1-yl) | Amination |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | -OR (e.g., Methoxy) | Etherification |

| Thiolate | NaSR (e.g., Sodium Thiophenolate) | -SR (e.g., Phenylthio) | Thioetherification |

Transformations and Modifications of the Acetamido Group

The acetamido group at the 7-position offers another site for chemical modification, most commonly through hydrolysis to the corresponding primary amine. This transformation is a key step if the acetamido group is used as a protecting group for an amino functionality during other synthetic manipulations, such as electrophilic substitution.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions.

Acidic Hydrolysis: Treatment with a strong acid (e.g., aqueous HCl or H₂SO₄) and heat will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of 7-amino-1-chlorophenazine and acetic acid.

Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process yields the sodium salt of acetic acid and 7-amino-1-chlorophenazine.

This deprotection unmasks the amino group, which is a powerful electron-donating group that can be used to further modify the phenazine ring or to participate in other reactions, such as diazotization followed by Sandmeyer reactions.

Reaction Scheme for Acetamido Group Hydrolysis:

| Conditions | Reactants | Product | Byproduct |

|---|---|---|---|

| Acidic | 7-Acetamido-1-chlorophenazine + H₃O⁺, Heat | 7-Amino-1-chlorophenazine | Acetic Acid |

Redox Chemistry of the Phenazine Nucleus and its Influence on Functional Groups

The phenazine nucleus is a redox-active system, capable of undergoing reversible two-electron reduction. This property is central to the biological and electrochemical applications of phenazine derivatives. The redox potential of the phenazine core can be precisely tuned by the electronic nature of its substituents.

Electron-Withdrawing Groups (EWGs): Substituents like the chloro group (-Cl) are electron-withdrawing. They decrease the electron density of the phenazine ring, making it easier to reduce. Consequently, EWGs shift the redox potential to more positive (less negative) values.

Electron-Donating Groups (EDGs): The acetamido group (-NHCOCH₃) is an electron-donating group. It increases the electron density of the ring system, making reduction more difficult. Therefore, EDGs shift the redox potential to more negative values.

In 7-Acetamido-1-chlorophenazine, the two substituents have opposing effects on the redox potential. The electron-withdrawing chloro group will make the potential more positive, while the electron-donating acetamido group will make it more negative compared to the parent phenazine. The net effect will be a balance of these two influences. Computational studies on various substituted phenazines have shown that the type and position of functional groups play a key role in determining the final redox potential nih.govechemcom.com. The ability to undergo redox cycling can also influence the reactivity of the functional groups themselves, potentially facilitating or inhibiting certain chemical transformations under specific electrochemical conditions.

Influence of Substituents on the Redox Potential of Phenazine Derivatives (Theoretical Data):

| Substituent | Type | Effect on Redox Potential (vs. Phenazine) |

|---|---|---|

| -Cl | Electron-Withdrawing | Shifts to more positive values nih.gov |

| -CN | Strong Electron-Withdrawing | Shifts significantly to more positive values echemcom.com |

| -CH₃ | Weak Electron-Donating | Shifts to slightly more negative values |

| -OH | Strong Electron-Donating | Shifts to more negative values |

This table illustrates general trends observed in phenazine derivatives. The -NHCOCH₃ group in the target compound is expected to have a less pronounced electron-donating effect than a free -NH₂ group.

Advanced Spectroscopic and Structural Characterization of 7 Acetamido 1 Chlorophenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of 7-Acetamido-1-chlorophenazine would be expected to show distinct signals for each unique proton. The aromatic protons on the phenazine (B1670421) core would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The splitting patterns (singlet, doublet, triplet, etc.) of these signals, governed by spin-spin coupling, would reveal the adjacency of protons on the rings. The acetamido group would contribute two signals: a singlet for the methyl (CH₃) protons, likely in the range of 2.0-2.5 ppm, and a singlet for the amide (NH) proton, which could be broad and appear further downfield, its position being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The carbons of the phenazine ring would resonate in the aromatic region (typically 110-150 ppm). The positions of these signals would be influenced by the electron-withdrawing chlorine atom and the electron-donating acetamido group. The carbonyl carbon of the acetamido group would appear significantly downfield (around 168-172 ppm), while the methyl carbon would be found in the upfield region (around 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7-Acetamido-1-chlorophenazine

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenazine Aromatic H | 7.0 - 9.0 | 110 - 150 |

| Acetamido NH | Variable (e.g., 7.5 - 10.5) | N/A |

| Acetamido CH₃ | 2.0 - 2.5 | 20 - 30 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the mapping of the proton network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the carbon skeleton. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. scielo.br This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the acetamido methyl protons to the carbonyl carbon and to the carbon of the phenazine ring to which the nitrogen is attached.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. researchgate.netmdpi.com For 7-Acetamido-1-chlorophenazine (C₁₄H₁₀ClN₃O), HRMS would provide a precise mass measurement of the molecular ion. This experimental mass can be compared to the calculated exact mass based on the elemental composition. The high accuracy of HRMS allows for the confident determination of the molecular formula, as it can distinguish between formulas with very similar nominal masses. researchgate.net The isotopic pattern, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, would further confirm the presence of a chlorine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

IR Spectroscopy: An IR spectrum of 7-Acetamido-1-chlorophenazine would be expected to show characteristic absorption bands. Key signals would include N-H stretching from the amide group (around 3300-3500 cm⁻¹), C=O stretching of the amide carbonyl (a strong band around 1650-1680 cm⁻¹), C=N and C=C stretching from the phenazine ring system (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar vibrations of the aromatic ring system, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ceon.rs The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. chemicalbook.com Phenazines are known chromophores due to their extended conjugated π-electron system. The UV-Vis spectrum of 7-Acetamido-1-chlorophenazine would be expected to display characteristic absorption bands corresponding to π → π* and potentially n → π* electronic transitions. ceon.rs The position and intensity of these bands are influenced by the substituents on the phenazine core. The chlorine and acetamido groups would act as auxochromes, modifying the wavelength of maximum absorption (λ_max) compared to the parent phenazine molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom. For 7-Acetamido-1-chlorophenazine, a successful X-ray crystallographic analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the phenazine ring system and the conformation of the acetamido substituent relative to the ring. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing arrangement.

Computational Chemistry and Theoretical Studies on 7 Acetamido 1 Chlorophenazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 7-Acetamido-1-chlorophenazine. These methods allow for a detailed mapping of electron distribution and energy levels, which govern the molecule's chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules like phenazine (B1670421) derivatives. rsc.orgrsc.org DFT calculations for 7-Acetamido-1-chlorophenazine typically involve optimizing the molecular geometry to find its most stable energetic state. From this optimized structure, various electronic properties can be determined.

The introduction of an electron-donating acetamido group (-NHCOCH₃) at position 7 and an electron-withdrawing chloro group (-Cl) at position 1 creates an electronic push-pull effect across the phenazine core. This substitution pattern significantly influences the molecule's dipole moment, polarizability, and redox potential compared to the parent phenazine molecule. nih.govacs.org DFT studies on similar substituted phenazines have shown that such functionalization can strategically tune these properties. rsc.org For instance, electron-donating groups tend to increase the electron density on the aromatic system, while electron-withdrawing groups decrease it, affecting the molecule's interaction with other species and its behavior in electrochemical applications. rsc.org

Table 1: Calculated Molecular Properties of 7-Acetamido-1-chlorophenazine using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1185.45 | Hartree |

| Dipole Moment | 4.21 | Debye |

| Polarizability | 35.89 | ų |

Note: Values are hypothetical and representative for a molecule with these substituents, based on trends observed in computational studies of phenazine derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). rsc.orgescholarship.org

For 7-Acetamido-1-chlorophenazine, the electron-donating acetamido group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group is expected to lower the energy of the LUMO, making it a better electron acceptor and more reactive towards nucleophiles. The HOMO is predicted to be localized primarily on the phenazine ring segment near the acetamido group, while the LUMO would show significant density around the chloro-substituted ring. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more easily excited, which often correlates with higher chemical reactivity. The combined effect of the donor and acceptor groups in 7-Acetamido-1-chlorophenazine is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted phenazine. From these orbital energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.98 |

| HOMO-LUMO Gap | ΔE | 3.17 |

| Chemical Potential | μ | -4.565 |

| Chemical Hardness | η | 1.585 |

Note: Values are hypothetical and derived from general principles of substituent effects on phenazine systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and their interactions with surrounding molecules, such as solvents or biological macromolecules. tandfonline.comnih.gov

For 7-Acetamido-1-chlorophenazine, the primary source of conformational flexibility is the rotation around the C-N bond of the acetamido substituent. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This analysis helps to understand how the molecule might adapt its shape to fit into a receptor site or how it packs in a crystal lattice.

Furthermore, MD simulations can model intermolecular interactions. The simulation can predict how the molecule interacts with water, organic solvents, or within a condensed phase. The nitrogen atoms in the phenazine ring and the oxygen atom of the acetamido group can act as hydrogen bond acceptors, while the N-H group of the acetamido moiety can serve as a hydrogen bond donor. The chlorinated aromatic ring can participate in halogen bonding and π-π stacking interactions, which are crucial for crystal packing and binding to biological targets. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as UV-Vis absorption spectra. mdpi.comchemrxiv.org These calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The electronic spectrum of 7-Acetamido-1-chlorophenazine is expected to be influenced by its substituent pattern. The phenazine core has characteristic π→π* and n→π* transitions. The presence of the acetamido (auxochrome) and chloro groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenazine, moving the absorption to longer wavelengths. mdpi.com This is due to the narrowing of the HOMO-LUMO gap, which requires less energy for electronic excitation. TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the oscillator strength (f) of the transition (related to absorption intensity), and the nature of the orbitals involved in the transition (e.g., HOMO→LUMO). nih.gov

Table 3: Predicted UV-Vis Spectroscopic Data for 7-Acetamido-1-chlorophenazine

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 415 nm | 0.28 | HOMO → LUMO |

| S0 → S2 | 358 nm | 0.15 | HOMO-1 → LUMO |

Note: These values are illustrative predictions based on TD-DFT principles for substituted aromatic systems.

In Silico Design Principles for Rational Development of Novel Phenazine Derivatives

The computational insights gained from studying 7-Acetamido-1-chlorophenazine form the basis for the in silico design of new phenazine derivatives with enhanced or specific properties. ajchem-b.comnih.gov By systematically modifying the substituents on the phenazine scaffold and computationally screening the resulting virtual compounds, researchers can prioritize synthetic efforts toward molecules with the highest potential. rsc.org

Key design principles based on computational modeling include:

Tuning Redox Potentials: For applications in materials science like organic batteries, DFT calculations can predict how different electron-donating or -withdrawing groups will alter the redox potential. High-throughput virtual screening can identify candidates with optimal energy levels. rsc.orgnih.gov

Optimizing Biological Activity: In drug design, molecular docking simulations can predict the binding affinity and orientation of novel phenazine analogues within the active site of a target protein. nih.gov QSAR (Quantitative Structure-Activity Relationship) models can be developed using calculated molecular descriptors to predict the biological activity of unsynthesized compounds. shef.ac.uk

Enhancing Spectroscopic Properties: For applications as dyes or sensors, TD-DFT can guide the modification of the chemical structure to shift the absorption and emission wavelengths to desired regions of the spectrum. acs.org

This rational, computation-driven approach accelerates the discovery and development process, reducing the cost and time associated with traditional trial-and-error synthesis and testing. nih.gov

Mechanistic Investigations of Biological Activity of 7 Acetamido 1 Chlorophenazine

Molecular Recognition and Ligand-Target Interactions at a Molecular Level

The planar structure of the phenazine (B1670421) core is a key determinant of its interaction with biological macromolecules. This structural feature allows phenazine derivatives to intercalate between the base pairs of DNA. mdpi.com This mode of binding is similar to other known intercalating agents and can interfere with DNA replication and transcription, leading to cytotoxic effects. The specific substituents on the phenazine ring, such as the 7-acetamido and 1-chloro groups of the compound , would modulate the affinity and specificity of this binding. These groups can form hydrogen bonds, and experience van der Waals or electrostatic interactions with the functional groups within the DNA grooves, thereby influencing the stability of the ligand-DNA complex.

Furthermore, phenazine compounds are known to act as electron shuttles, a function that is central to their biological activity. nih.gov They can accept electrons from cellular reducing agents, such as NAD(P)H, and transfer them to other molecules, including molecular oxygen, leading to the generation of reactive oxygen species (ROS). nih.gov This redox activity implies interaction with various oxidoreductase enzymes within the cell. The specific recognition and interaction with these enzymes would be governed by the steric and electronic properties conferred by the acetamido and chloro substituents.

Enzyme Inhibition Mechanisms and Biochemical Pathways

The biological activity of phenazine derivatives has been linked to the inhibition of specific enzymes. For instance, some phenazine derivatives are known to interfere with the activity of topoisomerases I and II. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-enzyme cleavage complex, phenazine compounds can lead to DNA strand breaks and ultimately trigger apoptosis in proliferating cells, which is a key mechanism for their antitumor activity. nih.govmdpi.com

The redox cycling of phenazines also implicates their interaction with enzymes of the electron transport chain. nih.gov By accepting electrons from components of this chain and transferring them to alternative acceptors, they can disrupt the normal flow of electrons, impairing cellular respiration and ATP synthesis. The specific enzymes and the nature of the inhibition (competitive, non-competitive, etc.) would depend on the specific phenazine derivative. For example, studies on Pseudomonas aeruginosa have shown that periplasmic glucose dehydrogenase (Gcd) is involved in the reduction of natural phenazines like pyocyanin (B1662382) and phenazine-1-carboxylic acid. nih.gov

Biochemical pathways affected by phenazines are often related to cellular redox homeostasis and energy metabolism. The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to various cellular components. Furthermore, by disrupting the electron transport chain, phenazines can significantly alter the metabolic state of the cell.

Interactions with Cellular Components (e.g., nucleic acids, proteins, lipids)

As mentioned, the primary interaction of many phenazine compounds is with nucleic acids, specifically DNA, through intercalation. mdpi.com This non-covalent interaction can disrupt DNA-dependent cellular processes.

Interactions with proteins are largely centered on enzymes, as discussed above. Phenazines can bind to the active sites or allosteric sites of enzymes, modulating their activity. The nature of these interactions can range from reversible binding to irreversible inactivation, particularly if the phenazine derivative is involved in redox reactions that modify amino acid residues within the protein.

The lipophilic nature of the phenazine core suggests potential interactions with cellular membranes, which are primarily composed of lipids. Phenazine compounds can partition into the lipid bilayer, which could alter membrane fluidity and the function of membrane-associated proteins. This membrane interaction can also facilitate their entry into the cell. Some phenazines are known to be actively transported out of the cell by efflux pumps, indicating a direct interaction with these membrane-spanning protein complexes. nih.gov

Cellular and Subcellular Effects, Focusing on Mechanisms of Action

The cellular effects of phenazines are a direct consequence of their molecular interactions. The generation of ROS is a major contributor to their cytotoxic effects. nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause widespread damage to DNA, proteins, and lipids, leading to cell death. This mechanism is believed to be central to their antibiotic and antitumor activities. nih.gov

At the subcellular level, phenazines can accumulate in different compartments depending on their physicochemical properties. Their ability to interfere with mitochondrial function by disrupting the electron transport chain points to the mitochondria as a key subcellular target. The resulting decrease in ATP production and increase in oxidative stress can trigger the intrinsic apoptotic pathway.

For bacteria, phenazines can act as signaling molecules that regulate gene expression and contribute to biofilm formation. nih.gov Their antibiotic properties are often attributed to their ability to induce oxidative stress and interfere with essential metabolic pathways in competing microorganisms. nih.gov

Structure-Activity Relationship (SAR) Derivations from Mechanistic Biological Studies

Structure-activity relationship studies on phenazine derivatives have provided valuable insights into how chemical modifications influence their biological activity. For instance, studies on phenazines with activity against Mycobacterium leprae have shown that the presence and position of chlorine atoms on the phenazine nucleus significantly impact their efficacy. asm.org Activity was found to increase in the order of no chlorine atoms < monochlorinated phenazine nucleus < chlorines in the para positions of both anilino and phenyl rings. asm.org This suggests that the 1-chloro substitution in 7-Acetamido-1-chlorophenazine is likely to contribute positively to its biological activity.

Table of SAR observations for Phenazine Derivatives:

| Structural Feature | Impact on Biological Activity | Reference |

| Chlorine Substitution | Generally increases activity against Mycobacterium leprae. asm.org | asm.org |

| Monochlorination | More active than unsubstituted phenazines. asm.org | asm.org |

| Dichlorination (para positions) | More active than monochlorinated phenazines. asm.org | asm.org |

| Hydroxylation/Hydroxy-methylation | Important for antibiotic activity. mdpi.com | mdpi.com |

| Lipophilicity | Correlates with activity against Mycobacterium leprae. nih.gov | nih.gov |

Exploration of 7 Acetamido 1 Chlorophenazine in Advanced Materials Science

Applications in Molecular Recognition and Supramolecular Assembly Systems

Phenazine (B1670421) derivatives are notable for their electron-deficient skeleton and the presence of lone pair electrons on their nitrogen atoms. researchgate.netrsc.org These characteristics make them effective participants in non-covalent interactions such as hydrogen bonding, anion-π interactions, and metal coordination, which are fundamental to molecular recognition and the formation of supramolecular assemblies. researchgate.netrsc.org

Photosensitizing supramolecular assemblies based on phenazine derivatives have been developed that show a strong affinity for palladium (Pd2+) ions, leading to the generation of supramolecular ensembles. researchgate.netfao.org These assemblies can bring reactants into close proximity with catalytic sites through selective interactions. researchgate.netfao.org Another study demonstrated the design of a novel compound, DPAC-[B15C5]2, which utilizes a dihydrophenazine core functionalized with crown ethers. The excited-state vibration of the phenazine moiety can be controlled by tuning the supramolecular assembly and disassembly through the competitive chelation of potassium ions (K+), allowing for a wide color-tuning emission from blue to orange-red, including white light. acs.orgnih.gov This supramolecular assembly process was confirmed through dynamic light scattering and transmission electron microscopy. nih.gov

Integration into Electrochemical Sensor Technologies

Phenazine dyes and their polymeric forms are increasingly utilized as redox mediators in electrochemical sensors and biosensors. mq.edu.autandfonline.comresearchgate.net Their distinct redox and chromatic properties are advantageous for the development of sensors for both direct and indirect analyte determination. mq.edu.autandfonline.comresearchgate.net The application of phenazine derivatives can lead to electrocatalytic effects that lower the overpotential for a number of important analytes, thereby enhancing sensitivity and lowering the detection limit. mq.edu.autandfonline.com In some instances, this allows for the simultaneous determination of multiple analytes. mq.edu.autandfonline.com

The unique characteristics of phenazine derivatives make them suitable for a variety of sensors, with demonstrated success in the sensing field. researchgate.netrsc.org Their properties can be further enhanced when combined with materials like carbon nanotubes. mq.edu.autandfonline.com The introduction of specific functional groups can not only tune the sensing properties but also diversify the range of applications for novel sensors in the supramolecular sensing field, with significant potential in biosensing. researchgate.net

Potential Role in Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Devices

Phenazine and its derivatives, along with the structurally similar phenothiazines and phenoxazines, are recognized as promising components in organic dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netbohrium.comnih.gov The dye, or sensitizer, is a critical component in a DSSC, responsible for light absorption and the initiation of the energy conversion process. researchgate.netnih.gov

Below is a table summarizing the performance of DSSCs using different phenothiazine derivative dyes, which illustrates the potential of this class of compounds.

| Dye ID | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| PTZ-1 | 10.1 | 0.68 | 0.66 | 4.53 |

| PTZ-2 | 10.8 | 0.69 | 0.64 | 4.79 |

| PTZ-3 | 10.2 | 0.67 | 0.66 | 4.54 |

This data is illustrative of phenothiazine derivatives and is sourced from literature on this class of compounds.

Phenazine Derivatives as Components in Organic Electronics

Phenazine derivatives represent an important and emerging class of redox-active organic materials with applications beyond solar cells, particularly in energy storage and organic electronics. rsc.org They are being investigated as electrode materials for lithium storage, where the stability of the organic material is a key challenge. rsc.org Research has shown that the introduction of functional groups, such as amino groups, to the phenazine core can dramatically enhance electrochemical performance by suppressing the dissolution of the material in the electrolyte. rsc.org

The tricyclic and highly conjugated structure of phenazines makes them chemically stable and highly aromatic, which are desirable properties for organic semiconductors. globethesis.com These attributes allow them to play a significant role in manipulating the optical and electrical properties of these materials. globethesis.com As such, phenazine derivatives are considered promising building blocks for a range of organic electronic devices.

Future Research Directions and Unexplored Avenues for 7 Acetamido 1 Chlorophenazine

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical syntheses of phenazine (B1670421) derivatives often involve harsh reaction conditions, toxic reagents, and may produce significant waste. The development of greener and more efficient synthetic methods is a growing priority in chemical research. Chemoenzymatic and biocatalytic approaches offer a sustainable alternative, leveraging the high selectivity and efficiency of enzymes.

Future research could focus on establishing biocatalytic routes to 7-Acetamido-1-chlorophenazine. The biosynthesis of phenazine natural products originates from the shikimic acid pathway, involving a series of enzymatic transformations. A key area of investigation would be the exploration and engineering of enzymes from phenazine-producing bacteria, such as Pseudomonas and Streptomyces species. Specifically, research could target the discovery or engineering of:

Flavin-dependent halogenases (FDHs): These enzymes are known to catalyze the selective halogenation of aromatic compounds under mild conditions. By identifying or evolving an FDH that can regioselectively chlorinate a 7-acetamidophenazine precursor, a highly specific and environmentally benign chlorination step could be achieved.

N-acetyltransferases: Biocatalytic acylation using N-acetyltransferases could be employed for the selective introduction of the acetamido group onto a 1-chlorophenazine-7-amine precursor. This would offer a high degree of control and reduce the need for protecting group strategies often employed in traditional synthesis.

A potential chemoenzymatic strategy could involve a combination of chemical and enzymatic steps. For instance, a chemically synthesized phenazine core could be subjected to sequential enzymatic halogenation and amidation/acetylation. This hybrid approach would combine the versatility of chemical synthesis with the selectivity of biocatalysis.

Table 1: Potential Enzymes for Biocatalytic Synthesis of 7-Acetamido-1-chlorophenazine

| Enzyme Class | Potential Role in Synthesis | Substrate Precursor |

| Flavin-dependent halogenase | Regioselective chlorination at the C1 position | 7-Acetamidophenazine |

| N-acetyltransferase | Acetylation of the amino group at the C7 position | 1-Chloro-7-aminophenazine |

| Amidase | Hydrolysis of a precursor to an amine for subsequent acetylation | 1-Chloro-7-(N-substituted)phenazine |

Utilization in Advanced Spectroscopic Probes and Imaging Agents

The planar, conjugated structure of the phenazine ring system imparts inherent optical and redox properties, making phenazine derivatives attractive candidates for the development of spectroscopic probes and imaging agents. The specific substitutions on 7-Acetamido-1-chlorophenazine could be exploited to fine-tune these properties for specific applications.

Future research in this area could explore:

Fluorescent Probes: Phenazine derivatives are known to exhibit fluorescence, which can be modulated by their interaction with analytes. Research could focus on designing probes based on the 7-Acetamido-1-chlorophenazine scaffold for the detection of specific ions, reactive oxygen species (ROS), or biomolecules. For example, the acetamido group could act as a recognition site, while the chloro- and phenazine core influences the photophysical properties.

Cellular Imaging: The lipophilic nature of the phenazine core suggests potential for cell permeability. This could be leveraged for the development of fluorescent stains for specific subcellular components or for monitoring biological events in living cells. The intrinsic fluorescence of phenazine cations has been utilized for cellular uptake studies, revealing localization within lysosomes and subsequent disruption of mitochondrial function upon irradiation.

pH Sensors: The nitrogen atoms in the phenazine ring can be protonated, leading to changes in the electronic structure and, consequently, the absorption and emission spectra. This property could be harnessed to develop pH-sensitive probes for monitoring pH changes in various chemical and biological systems.

Table 2: Potential Spectroscopic and Imaging Applications

| Application | Rationale | Potential Target Analytes/Environments |

| Fluorescent Ion Probes | Coordination of the acetamido group or phenazine nitrogens with metal ions, modulating fluorescence. | Heavy metal ions, biologically relevant cations. |

| Reactive Oxygen Species (ROS) Sensors | Redox activity of the phenazine core leading to changes in fluorescence upon interaction with ROS. | Hydrogen peroxide, superoxide (B77818). |

| Subcellular Imaging Agents | Lipophilicity allowing for membrane permeability and potential for targeted localization based on substituents. | Lysosomes, mitochondria, lipid droplets. |

| pH-Responsive Probes | Protonation of the phenazine nitrogen atoms affecting the electronic properties and fluorescence. | Acidic organelles, tumor microenvironment. |

Rational Design of Derivatives for Precise Molecular Targeting

The phenazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific substitution pattern of 7-Acetamido-1-chlorophenazine provides a starting point for the rational design of derivatives with enhanced potency and selectivity for specific molecular targets.

Future research directions in this area include:

Anticancer Agents: Phenazine derivatives have been shown to exert anticancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase IV. By modifying the acetamido and chloro substituents, it may be possible to design derivatives that selectively target cancer cells. For instance, attaching a targeting moiety to the phenazine core could direct the compound to specific receptors overexpressed on cancer cells.

Antibacterial Agents: Halogenated phenazines have demonstrated potent activity against bacterial biofilms. The presence of the chloro group in 7-Acetamido-1-chlorophenazine suggests potential antibacterial activity. Structure-activity relationship (SAR) studies could be conducted by synthesizing analogs with different halogens or modifications to the acetamido group to optimize antibacterial efficacy and spectrum. Prodrug strategies, such as those targeting nitroreductase enzymes in bacteria, could also be explored to enhance bacterial-specific release of the active agent.

Enzyme Inhibitors: The phenazine structure can be tailored to fit into the active sites of specific enzymes. By understanding the three-dimensional structure of a target enzyme, derivatives of 7-Acetamido-1-chlorophenazine could be designed to act as potent and selective inhibitors. For example, targeting enzymes involved in phenazine biosynthesis itself could be a strategy for developing new antibiotics.

Integration into Hybrid Material Systems for Multifunctional Applications

The incorporation of functional organic molecules into polymeric or inorganic matrices can lead to the development of hybrid materials with novel and enhanced properties. The unique electronic and structural features of 7-Acetamido-1-chlorophenazine make it an interesting candidate for integration into such systems.

Unexplored avenues in this domain include:

Functional Polymers: 7-Acetamido-1-chlorophenazine could be incorporated as a pendant group or within the main chain of a polymer. This could impart new functionalities to the polymer, such as conductivity, photoluminescence, or biological activity. Nitrogen-containing heterocycles are known to be valuable components in the design of functional polymers. One-pot multicomponent polymerization techniques could offer efficient routes to such heterocyclic polymers.

Nanomaterial Conjugates: Covalent or non-covalent attachment of 7-Acetamido-1-chlorophenazine to nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles could create hybrid materials with synergistic properties. For example, conjugation to gold nanoparticles could lead to materials with combined optical and electronic properties for sensing or therapeutic applications. N-heterocyclic carbenes derived from related structures have been used to stabilize and functionalize metal nanoparticles.

Electroactive Materials: Phenazine derivatives are electroactive and have been explored for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the chloro and acetamido groups could influence the electron-transporting properties of 7-Acetamido-1-chlorophenazine, making it a candidate for n-type semiconductor materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.